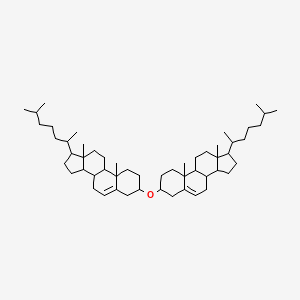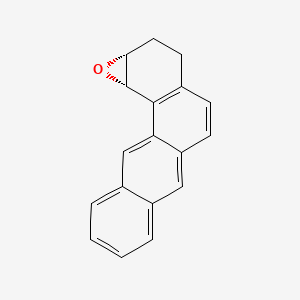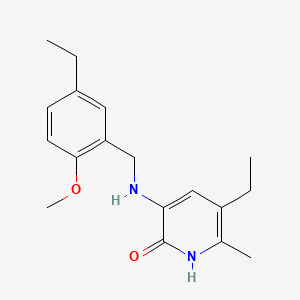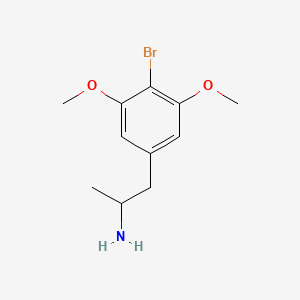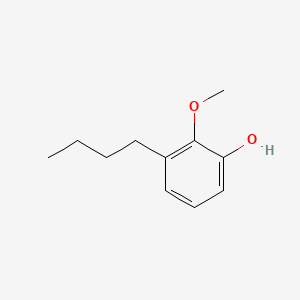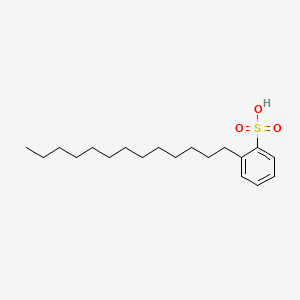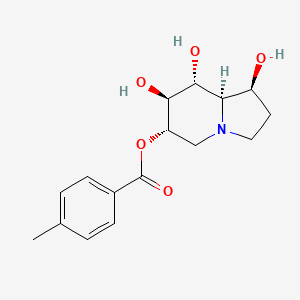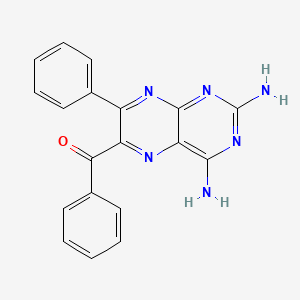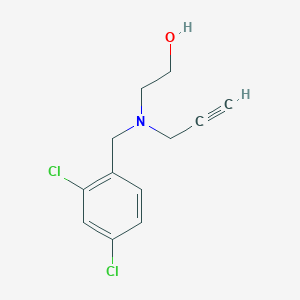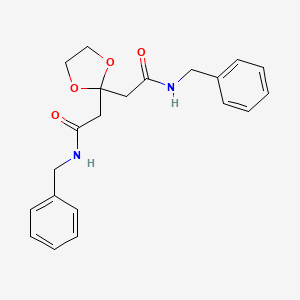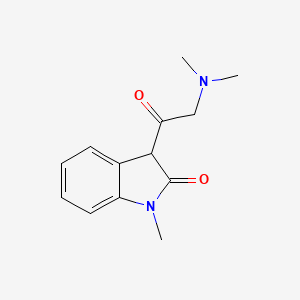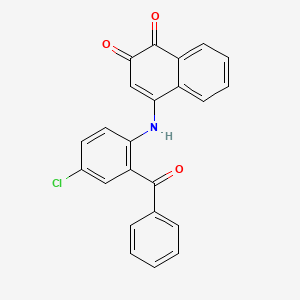
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalenedione core substituted with a benzoyl and chloroanilino group. Its molecular formula is C21H12ClNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-chloroaniline with 1,2-naphthoquinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-4-chloroaniline: Shares a similar structure but lacks the naphthalenedione core.
1,2-Naphthoquinone: The core structure without the benzoyl and chloroanilino groups.
4-Chloroaniline: A simpler compound with only the chloroanilino group.
Uniqueness
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
907559-57-3 |
|---|---|
Molecular Formula |
C23H14ClNO3 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-(2-benzoyl-4-chloroanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C23H14ClNO3/c24-15-10-11-19(18(12-15)22(27)14-6-2-1-3-7-14)25-20-13-21(26)23(28)17-9-5-4-8-16(17)20/h1-13,25H |
InChI Key |
FAXCSOIHOXMRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=CC(=O)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


